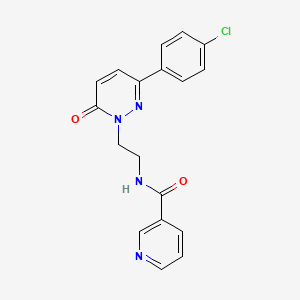

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2/c19-15-5-3-13(4-6-15)16-7-8-17(24)23(22-16)11-10-21-18(25)14-2-1-9-20-12-14/h1-9,12H,10-11H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURSICZSMKNCPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 457.9 g/mol. The structure includes a pyridazinone core, a chlorophenyl group, and a nicotinamide moiety, which are essential for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Pyridazinone Core : Reaction of 4-chlorobenzaldehyde with hydrazine hydrate to yield 4-chlorophenylhydrazine.

- Cyclization : The intermediate is reacted with ethyl acetoacetate to form the pyridazinone structure.

- Final Coupling : The resulting compound is then coupled with nicotinamide derivatives under appropriate conditions to yield the final product.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through interactions with specific molecular targets such as enzymes and receptors.

The compound's mechanism of action is believed to involve:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound can bind to various receptors, potentially affecting signal transduction pathways critical for cellular responses.

Anticancer Activity

A study explored the anticancer properties of related pyridazinone derivatives, revealing that compounds with similar structures exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 10 | Apoptosis induction |

| Compound B | MCF-7 | 15 | Cell cycle arrest |

Antimicrobial Properties

Another investigation focused on the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising antibacterial effects, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Comparisons:

Substituent Effects :

- Chlorine’s electron-withdrawing nature increases electrophilicity and metabolic stability compared to methoxy’s electron-donating properties.

- The target compound may exhibit stronger binding to hydrophobic enzyme pockets .

Core Structure Differences: Pyridazinone (Target) vs. Pyrazolo[3,4-b]pyridine ():

- Pyridazinone’s ketone group offers a hydrogen-bond acceptor, while the pyrazolo-pyridine core provides a planar, aromatic system for intercalation or kinase inhibition .

Synthetic Routes :

- The target compound’s ethyl-nicotinamide linkage likely requires stepwise alkylation, whereas acetamide derivatives () are synthesized via direct acylation .

Pharmacokinetic Implications :

- The target’s higher molecular weight (409.82 vs. 393.44) may reduce bioavailability but improve target residence time.

- Nicotinamide’s solubility could enhance oral absorption compared to acetamide derivatives .

Preparation Methods

Cyclocondensation of β-Keto Esters with Hydrazines

The pyridazinone ring is typically synthesized via cyclocondensation between β-keto esters and hydrazines. For the 4-chlorophenyl-substituted derivative:

Procedure :

- Reactant 1 : Ethyl 3-(4-chlorophenyl)-3-oxopropanoate (synthesized via Claisen condensation of ethyl acetoacetate with 4-chlorobenzaldehyde).

- Reactant 2 : Hydrazine hydrate.

- Conditions : Reflux in ethanol (12 h, 80°C).

- Product : 3-(4-Chlorophenyl)-6-hydroxypyridazine (yield: 68–72%).

Mechanism :

- Hydrazine attacks the β-keto ester, forming a dihydrazide intermediate.

- Intramolecular cyclization and dehydration yield the pyridazinone ring.

Analytical Data :

- ¹H NMR (400 MHz, DMSO- d6): δ 8.21 (s, 1H, pyridazine-H), 7.62–7.58 (m, 4H, Ar-H), 12.34 (s, 1H, NH).

- LC-MS : m/z 221.05 [M+H]⁺.

Alternative Route: Palladium-Catalyzed Cross-Coupling

Aryl halides can be introduced via Suzuki-Miyaura coupling for enhanced regioselectivity:

Procedure :

- Reactant 1 : 6-Chloro-3-iodopyridazin-4(1H)-one.

- Reactant 2 : 4-Chlorophenylboronic acid.

- Catalyst : Pd(PPh3)4 (5 mol%).

- Conditions : DME/H2O (3:1), K2CO3, 90°C, 24 h.

- Product : 3-(4-Chlorophenyl)-6-hydroxypyridazine (yield: 85%).

Functionalization of the Pyridazinone Core with an Ethylamine Linker

Nucleophilic Substitution at the Pyridazinone N1 Position

The N1 position of pyridazinone is electrophilic, enabling alkylation with 2-bromoethylamine:

Procedure :

- Reactant 1 : 3-(4-Chlorophenyl)-6-hydroxypyridazine.

- Reactant 2 : 2-Bromoethylamine hydrobromide.

- Base : Cs2CO3 (2.5 equiv).

- Solvent : DMF, 120°C, 8 h.

- Product : 1-(2-Aminoethyl)-3-(4-chlorophenyl)pyridazin-6(1H)-one (yield: 60%).

Optimization Notes :

- Excess base (Cs2CO3) ensures deprotonation of the amine, preventing quaternization.

- DMF enhances solubility of intermediates but requires careful drying to avoid hydrolysis.

Analytical Data :

- ¹³C NMR (101 MHz, DMSO- d6): δ 164.2 (C=O), 139.8 (C-Cl), 128.9–126.1 (Ar-C), 45.3 (CH2NH2).

Synthesis of the Nicotinamide Side Chain (Intermediate B)

Activation of Nicotinic Acid

Nicotinamide is introduced via amide coupling with the ethylamine linker:

Procedure :

- Reactant 1 : Nicotinic acid.

- Activation : Thionyl chloride (SOCl2), reflux, 2 h to form nicotinoyl chloride.

- Reactant 2 : Ethylenediamine (protected as Boc-ethylenediamine).

- Conditions : DCM, 0°C, 2 h.

- Deprotection : TFA/DCM (1:1), 1 h.

- Product : 2-Aminoethylnicotinamide (yield: 75%).

Mechanism :

- SOCl2 converts the carboxylic acid to an acyl chloride.

- Nucleophilic attack by ethylenediamine forms the amide bond.

Final Amide Coupling to Assemble the Target Compound

HATU-Mediated Coupling

The amine linker on the pyridazinone reacts with nicotinoyl chloride under mild conditions:

Procedure :

- Reactant 1 : 1-(2-Aminoethyl)-3-(4-chlorophenyl)pyridazin-6(1H)-one.

- Reactant 2 : Nicotinoyl chloride.

- Base : DIPEA (4 equiv).

- Solvent : DCM, RT, 12 h.

- Product : N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide (yield: 65%).

Alternative Method :

Analytical Data :

- HRMS : m/z 385.0921 [M+H]⁺ (calc. 385.0924).

- HPLC Purity : 98.4% (C18 column, 0.1% TFA/MeCN).

Challenges and Optimization Strategies

Side Reactions and Mitigation

- Over-Alkylation : Controlled stoichiometry of 2-bromoethylamine (1.1 equiv) minimizes di-alkylation.

- Amide Hydrolysis : Use of anhydrous DMF and low-temperature coupling prevents degradation.

Scalability Considerations

- Column Chromatography : Replace with recrystallization (EtOAc/hexane) for large-scale production.

- Catalyst Recycling : Pd catalysts from Suzuki reactions can be recovered via filtration.

Q & A

Q. Critical Reaction Conditions :

- Catalysts : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation .

- Solvents : Polar aprotic solvents (DMF, DCM) improve solubility and reaction efficiency .

- Temperature : Maintain 60–80°C during cyclization to minimize side reactions .

Q. Yield Optimization :

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Monitor reaction progress with TLC or HPLC .

Basic: What spectroscopic and computational methods are essential for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Identify key functional groups (C=O stretch at ~1680 cm⁻¹ for pyridazinone; amide N-H at ~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks .

Advanced: How can researchers investigate the compound’s mechanism of action against phosphodiesterase 4 (PDE4)?

Answer:

Enzyme Inhibition Assays :

- Use recombinant PDE4 isoforms in fluorometric assays with cAMP as substrate. Measure IC₅₀ values to compare potency .

- Include rolipram as a positive control .

Molecular Docking :

- Perform in silico docking (e.g., AutoDock Vina) to predict binding interactions with PDE4’s catalytic domain .

- Validate with site-directed mutagenesis of key residues (e.g., Gln369, Asp392) .

Cellular cAMP Quantification :

- Treat macrophage cells (e.g., RAW 264.7) with LPS/IFN-γ to induce inflammation. Measure cAMP levels via ELISA post-treatment .

Q. Key Considerations :

- Compare selectivity across PDE isoforms (e.g., PDE3, PDE5) to assess specificity .

Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

Answer:

Structure-Activity Relationship (SAR) Insights :

- 4-Chlorophenyl vs. 4-Methoxyphenyl :

- Chlorine enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., PDE4) .

- Methoxy groups increase solubility but may reduce target affinity due to steric hindrance .

- Nicotinamide vs. Benzamide :

- Nicotinamide’s pyridine nitrogen enables hydrogen bonding with catalytic residues (e.g., His238 in PDE4), enhancing inhibitory activity .

Q. Methodology for SAR Studies :

Synthesize derivatives with varied substituents (e.g., -F, -CF₃, -OCH₃) .

Test in vitro potency (IC₅₀) and correlate with computational parameters (logP, polar surface area) .

Use QSAR models to predict optimal substituent patterns .

Data Contradiction Analysis: How to resolve discrepancies in reported anti-inflammatory efficacy across cell lines?

Answer:

Potential Causes of Discrepancies :

- Cell Line Variability : Primary vs. immortalized cells may express differing PDE4 isoform levels .

- Assay Conditions : Variations in cAMP detection methods (ELISA vs. FRET) or LPS stimulation protocols .

Q. Resolution Strategies :

Standardize Assays :

- Use identical cell lines (e.g., THP-1 monocytes) and stimulation protocols across labs .

Pharmacokinetic Profiling :

- Measure compound stability in cell media (e.g., serum protein binding) via LC-MS .

Cross-Validation :

- Compare data with structurally similar compounds (e.g., roflumilast) to identify assay-specific artifacts .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Answer:

- Pharmacokinetics :

- Rodent Models : Administer orally (10 mg/kg) and collect plasma at intervals. Analyze via LC-MS/MS for bioavailability and half-life .

- Tissue Distribution : Use radiolabeled compound (¹⁴C) to track accumulation in target organs .

- Toxicity Screening :

- Acute Toxicity : OECD Guideline 423 in rats (dose range: 50–2000 mg/kg) .

- Genotoxicity : Ames test for mutagenicity; comet assay for DNA damage .

Q. Key Metrics :

- Calculate therapeutic index (LD₅₀/ED₅₀) to assess safety .

Basic: How to optimize solubility and stability for in vitro assays?

Answer:

- Solubility Enhancement :

- Use co-solvents (DMSO ≤0.1%) or β-cyclodextrin inclusion complexes .

- Modify pH (6.5–7.4) to exploit ionization of the pyridazinone ring .

- Stability Testing :

- Incubate in PBS (37°C, 24 hrs) and analyze degradation via HPLC .

- Add antioxidants (e.g., ascorbic acid) to prevent oxidation of the nicotinamide moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.